

Standard Operating Procedure for Manual Boc Solid-Phase Peptide Synthesis (SPPS)

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Compound of Interest

Compound Name: *Boc-D-2-Pal-OH*

Cat. No.: *B2975101*

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Application Notes

The tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, which earned him the Nobel Prize in Chemistry in 1984.^[1] This method allows for the stepwise synthesis of peptides on a solid support, typically a resin, simplifying the purification process as excess reagents and byproducts are removed by simple filtration and washing.^{[1][2]}

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is characterized by the use of the acid-labile Boc group for temporary protection of the α -amino group of the incoming amino acid. This group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).^{[3][4]} More permanent side-chain protecting groups, often benzyl-based, are employed to protect reactive amino acid side chains and are cleaved at the final step of the synthesis using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).^{[2][3]}

While not strictly orthogonal, the graduated acid lability of the Boc and benzyl-based protecting groups allows for the selective removal of the Boc group at each cycle without significantly affecting the side-chain protecting groups or the peptide-resin linkage.^{[2][3]} This methodology has been successfully used to synthesize a wide range of peptides and even small proteins.^[4]

Manual Boc SPPS offers a cost-effective and flexible approach for peptide synthesis, particularly for research-scale production and for optimizing the synthesis of difficult sequences. Careful monitoring of the coupling and deprotection steps is crucial for achieving high purity and yield of the final peptide.

Experimental Protocols

The manual Boc SPPS workflow can be broken down into a series of cyclical steps, preceded by resin preparation and followed by final cleavage and deprotection.

Resin Preparation and First Amino Acid Loading

The choice of resin is critical and depends on whether the desired peptide has a C-terminal acid or amide. Merrifield resin is commonly used for C-terminal acids, while MBHA resin is a standard choice for C-terminal amides.

Protocol: First Amino Acid Loading on Merrifield Resin (Cesium Salt Method)

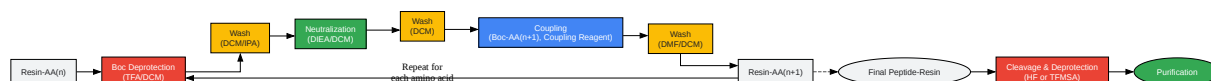
- Swell the Merrifield resin (1 equivalent) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- In a separate flask, dissolve the Boc-protected C-terminal amino acid (2-4 equivalents) in a suitable solvent.
- Add cesium carbonate (1 equivalent) to the amino acid solution and stir until the amino acid is fully dissolved and the cesium salt is formed.
- Remove the solvent from the amino acid salt by rotary evaporation.
- Dissolve the dried Boc-amino acid cesium salt in DMF.
- Add the amino acid salt solution to the swollen resin.
- Heat the reaction mixture to 50-60°C and agitate for 12-24 hours.
- Wash the resin thoroughly with DMF, then dichloromethane (DCM), and finally dry under vacuum.

- If unreacted chloromethyl groups remain, they can be capped by acetylation.[5]

The SPPS Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Diagram: Manual Boc SPPS Workflow



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